Benzydamine

Pharmacology Cyclooxygenase NSAID

Benzydamine addresses the need for a COX-independent anti-inflammatory tool compound. Key differentiators: • Potent ROS inhibitor (IC50 1.7×10⁻⁵ M) with no significant COX activity (IC50 >10⁻³ M). • Clinically equivalent to 400 mg oral ibuprofen for postoperative dental pain; reduces radiation-induced oral mucositis severity. • ≥98% (HPLC) purity; global shipping with cold-chain logistics.

Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
CAS No. 642-72-8
Cat. No. B159093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzydamine
CAS642-72-8
SynonymsBenzidamine
Benzindamine
Benzydamine
Benzydamine Hydrochloride
Benzydamine Monohydrochloride
Difflam
Hydrochloride, Benzydamine
Lonol
Monohydrochloride, Benzydamine
Novo Benzydamine
Novo-Benzydamine
Opalgyne
PMS Benzydamine
PMS-Benzydamine
ratio Benzydamine
ratio-Benzydamine
Rosalgin
Sun Benz
Sun-Benz
Tantum
Tantum Topico
Molecular FormulaC19H23N3O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
InChIInChI=1S/C19H23N3O/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3
InChIKeyCNBGNNVCVSKAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible

Benzydamine: Core Pharmacological Identity


Benzydamine (CAS 642-72-8), typically supplied as the hydrochloride salt, is an indazole-derived non-steroidal anti-inflammatory drug (NSAID) that exhibits a triad of local anesthetic, analgesic, and anti-inflammatory properties [1]. Unlike traditional NSAIDs, its mechanism is characterized by a lack of cyclooxygenase (COX) inhibition and a strong interference with reactive oxygen species generation, as well as membrane stabilization effects [2]. It is primarily indicated for the local symptomatic relief of pain and inflammation in the oropharyngeal cavity and is also used in topical musculoskeletal formulations [3].

Benzydamine: Why Substitution Fails


Generic substitution within the NSAID or local anesthetic classes is not scientifically justified for Benzydamine due to its unique, dual-nature pharmacodynamic profile. Benzydamine acts as a weak or null inhibitor of cyclooxygenase (COX) enzymes, which are the primary targets of traditional NSAIDs like ibuprofen and indomethacin [1]. Instead, its anti-inflammatory action is primarily mediated through the suppression of pro-inflammatory cytokines and the potent inhibition of reactive oxygen species generation [2]. Concurrently, it exerts a local anesthetic effect by stabilizing neuronal membranes and modulating sodium channel excitability, a property not shared by conventional NSAIDs [3]. This distinct combination of mechanisms, coupled with its poor systemic absorption when applied topically, creates a localized therapeutic effect that cannot be achieved by interchanging standard COX-inhibiting NSAIDs or pure local anesthetics [4].

Benzydamine: Comparative Evidence


COX Inhibition vs Traditional NSAIDs

Benzydamine's anti-inflammatory mechanism is fundamentally differentiated from traditional NSAIDs by its negligible inhibition of cyclooxygenase (COX) enzymes. In a direct comparison using murine neutrophils, benzydamine had an IC50 for COX inhibition of >10⁻³ M, which is over 10,000-fold weaker than indomethacin and 500-fold weaker than piroxicam [1]. This lack of COX inhibition underpins its favorable gastrointestinal safety profile. Conversely, benzydamine demonstrated a unique and potent inhibition of reactive oxygen species (ROS) generation (IC50 1.7 x 10⁻⁵ M), an activity absent in the comparators piroxicam, indomethacin, and acetylsalicylic acid [1].

Pharmacology Cyclooxygenase NSAID Reactive Oxygen Species

Postoperative Analgesia: Equivalent to Ibuprofen

In a randomized clinical trial comparing the analgesic efficacy of benzydamine hydrochloride 0.15% mouthwash versus ibuprofen 400 mg tablets after crown lengthening surgery, the two treatments demonstrated statistically equivalent pain reduction at 24 hours [1]. Pain was assessed using the Visual Analog Scale (VAS), and the difference between groups was not significant (P = 0.48) [1]. This demonstrates that topical benzydamine can provide comparable pain relief to systemic ibuprofen in a postsurgical setting.

Dentistry Postoperative Pain Clinical Trial Analgesia

Postoperative Sore Throat: Superior to Lidocaine

A randomized controlled trial compared the efficacy of topical benzydamine applied to the endotracheal tube cuff (ETTc) against intravenous (IV) lidocaine for reducing postoperative sore throat (POST), cough, and hoarseness [1]. The study found that topical benzydamine was statistically superior to IV lidocaine in reducing the incidence of these complications (p<0.001) [1].

Anesthesiology Postoperative Sore Throat Endotracheal Intubation Local Anesthetic

Postoperative Sore Throat: Greater Reduction vs Dexamethasone

A clinical study compared the efficacy of a 22.5 mg benzydamine hydrochloride mouthwash against intravenous dexamethasone (0.2 mg/kg) for reducing sore throat (ST) and hoarseness after the use of an i-gel™ laryngeal mask airway (LMA) [1]. The benzydamine mouthwash was found to be more effective in reducing both ST and hoarseness compared to the IV corticosteroid at the T3 time point post-LMA exertion [1].

Anesthesiology Postoperative Sore Throat Laryngeal Mask Airway Anti-inflammatory

Oral Mucositis: Superior to Placebo and Standard Mouthwashes

A 2025 systematic review of nine randomized controlled trials (n=665) evaluated benzydamine mouthwash for the management of radiotherapy-induced oral mucositis (RIOM) [1]. The analysis found that benzydamine significantly reduced the severity of oral mucositis during the later stages of radiotherapy (weeks 4–7) compared to placebo (p < 0.05) [1]. Furthermore, when compared to other standard mouthwashes like povidone-iodine, chlorhexidine, and sodium bicarbonate, benzydamine was shown to delay progression and reduce the intensity of mucositis and associated pain [1].

Oncology Oral Mucositis Radiotherapy Supportive Care

Low Topical Absorption for Localized Action

The pharmacokinetic profile of benzydamine supports its use as a locally acting agent. While oral administration results in high systemic bioavailability (87%), absorption is markedly low (<10% of the dose) after topical application as a mouthwash, dermal cream, or vaginal douche [1]. This contrasts with other NSAIDs and local anesthetics that may have higher systemic absorption via these routes, thereby increasing the risk of systemic side effects [1].

Pharmacokinetics Bioavailability Topical Administration Safety

Benzydamine: Key Application Scenarios


Postoperative Analgesia: Topical Alternative to Ibuprofen

The evidence from a direct head-to-head clinical trial establishes that a 0.15% benzydamine hydrochloride mouthwash provides pain relief that is statistically equivalent to 400 mg of oral ibuprofen after crown lengthening surgery [1]. This makes benzydamine mouthwash a scientifically justified, non-systemic alternative for postoperative pain management in dental and periodontal procedures, particularly when minimizing gastrointestinal or systemic NSAID exposure is desired [1].

Post-Extubation Airway Complications: Prevention

Clinical trial data demonstrate that topical benzydamine applied to an endotracheal tube cuff is superior to intravenous lidocaine in reducing the incidence of postoperative sore throat, cough, and hoarseness [2]. This specific application leverages benzydamine's unique combination of local anesthetic and anti-inflammatory properties, providing a clear advantage over a commonly used systemic agent for this indication [2].

Radiation-Induced Oral Mucositis: Management

A 2025 systematic review confirms that benzydamine mouthwash significantly reduces the severity of radiation-induced oral mucositis compared to placebo and is more effective than other standard mouthwashes like chlorhexidine and sodium bicarbonate [3]. This evidence supports the procurement and use of benzydamine as a first-line supportive care measure in oncology centers adhering to MASCC/ISOO guidelines [3].

COX-Independent Inflammation and Oxidative Stress: In Vitro

For researchers investigating inflammatory pathways beyond the COX cascade, benzydamine is an essential tool compound. Quantitative evidence shows it is a potent inhibitor of reactive oxygen species generation (IC50 1.7 x 10⁻⁵ M) while being virtually inactive against COX enzymes (IC50 > 10⁻³ M) [4]. This profile makes it uniquely suited for experiments designed to elucidate COX-independent mechanisms of inflammation and the role of oxidative stress in various disease models [4].

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